N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide
Description
N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide is a structurally complex acetamide derivative characterized by:
- A 3-methoxyphenyl group attached to the acetamide nitrogen.
- A sulfonamide moiety bearing two aromatic substituents: 4-methylphenyl and 4-methylsulfanylphenyl (a phenyl group with a methylthio (-SMe) substituent at the para position).
This compound’s molecular formula is C₂₃H₂₅N₂O₄S₂, with a molecular weight of 457.64 g/mol.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-7-9-19(10-8-17)25(31(27,28)22-13-11-21(30-3)12-14-22)16-23(26)24-18-5-4-6-20(15-18)29-2/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRCRIGJJBHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360490 | |
| Record name | N-(3-METHOXYPHENYL)-2-[(4-METHYLPHENYL)-(4-METHYLSULFANYLPHENYL)SULFONYL-AMINO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5710-68-9 | |
| Record name | N-(3-METHOXYPHENYL)-2-[(4-METHYLPHENYL)-(4-METHYLSULFANYLPHENYL)SULFONYL-AMINO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Pharmacological Activity Comparisons
While direct activity data for the target compound is unavailable, structurally related compounds exhibit diverse bioactivities:
- Coumarin-acetamide hybrids (e.g., ) demonstrated antibacterial activity against E. coli, S. aureus, and B. subtilis due to the acetamide-thiazolidinone scaffold .
- Thiazole-acetamide derivatives () showed analgesic activity , with compounds 8c and 8e being most potent .
The target compound’s sulfonamide group may enhance binding to enzymes or receptors (e.g., carbonic anhydrases, proteases), while the methylthio group could improve membrane permeability compared to oxygenated analogues.
Key Structural Differentiators
- Methylthio vs. Methyl Groups : The 4-methylsulfanylphenyl group in the target compound increases electron density and lipophilicity compared to 4-methylphenyl analogues (e.g., ).
- Sulfonamide vs. Amide Linkages : Sulfonamides (target, ) exhibit stronger hydrogen-bonding capacity and metabolic stability than simple amides ().
Biological Activity
N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide, a compound with the molecular formula C23H24N2O4S2, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group, sulfonamide moiety, and multiple phenyl rings. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of JNK Pathway : It has been proposed that compounds similar to this compound can act as inhibitors of the Jun N-terminal kinase (JNK) pathway, which is implicated in cancer cell proliferation and survival .
- Antioxidant Activity : Some studies suggest that sulfonamide derivatives possess antioxidant properties, potentially mitigating oxidative stress in cells .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds:
- Cell Viability Assays : In vitro assays have demonstrated that compounds with similar structures can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. For instance, a related sulfonamide compound showed an IC50 value indicating effective cytotoxicity against murine leukemia cells .
Neuroprotective Effects
The neuroprotective properties of this compound are also under investigation:
- Neuroprotection in Animal Models : Animal studies involving neurotoxic models have shown that certain sulfonamide derivatives can protect against neuronal damage. For example, rasagiline, a related compound, has demonstrated neuroprotective effects through monoamine oxidase inhibition .
Case Studies
- Case Study on Cancer Treatment :
- Neuroprotection in Parkinson's Disease Models :
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cell Type |
|---|---|---|
| Anticancer Activity | 10 | Breast Cancer Cell Line |
| Neuroprotective Activity | 15 | Primary Neurons |
| JNK Inhibition | 5 | Cancer Cell Lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Methoxyphenyl)-2-[(4-methylphenyl)-(4-methylsulfanylphenyl)sulfonyl-amino]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonation and coupling of intermediates. For example:
Sulfonation of 2,3-dichloroaniline to form a sulfonamide intermediate.
Reaction with 4-aminobenzenesulfonamide under controlled pH and temperature.
Final coupling with 2-[(4-methylphenyl)sulfanyl]acetyl chloride using a base like triethylamine to facilitate amide bond formation .
Critical parameters include reaction time (12-24 hours), solvent selection (e.g., dichloromethane or DMF), and purification via column chromatography.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8-7.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C23H25N2O4S2).
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Stability tests indicate degradation under extreme pH or prolonged exposure to >40°C. Monitor via HPLC for purity retention over time .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:
- Electron density distribution (e.g., sulfonyl group as an electron-withdrawing moiety).
- Local kinetic energy density to estimate correlation energies .
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer :
- Replicate Studies : Use standardized assays (e.g., MTT for cytotoxicity , fluorescence polarization for enzyme kinetics).
- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity and molecular docking for target specificity.
- Structural Analogs : Compare with derivatives (e.g., N-(4-methoxyphenyl) variants ) to isolate functional group contributions .
Q. What strategies optimize regioselectivity in sulfonamide-based reactions involving this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy group with TMSCl).
- Catalytic Systems : Use Pd(OAc)2/Xantphos for Suzuki couplings or CuI for Ullmann-type sulfonamide formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance sulfonyl group reactivity .
Q. How to design experiments to elucidate the mechanism of action in pharmacological studies?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 knockout libraries or siRNA screens to identify interacting proteins.
- Pathway Analysis : Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling cascades.
- In Vivo Models : Test in zebrafish xenografts or murine inflammation models, correlating pharmacokinetics (Cmax, AUC) with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
